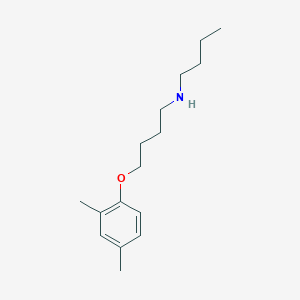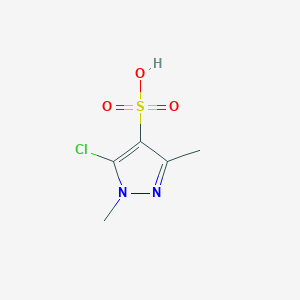
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Vue d'ensemble
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a chemical compound with the molecular formula C5H7ClN2O3S . It has a molecular weight of 210.64 g/mol . The compound is also known by other names such as 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid and has a CAS number 499785-48-7 .
Synthesis Analysis
The synthesis of pyrazoles, including 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, involves various methodologies . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid includes two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI key for this compound is XSGVEJDBLQQXST-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, are involved in numerous chemical reactions . For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid has a molecular weight of 210.64 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.9865910 g/mol . The topological polar surface area of the compound is 80.6 Ų .Applications De Recherche Scientifique
Inhibitor of Human Cytosolic Phosphoenolpyruvate Carboxykinase
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid amide derivative shows significant activity as an inhibitor of human cytosolic phosphoenolpyruvate carboxykinase (cPEPCK), a key enzyme in gluconeogenesis and energy metabolism. This derivative has demonstrated an IC(50) of 0.29±0.08 microM, indicating its potential in metabolic research and therapy development (Pietranico et al., 2007).
Application in Organic Chemistry
5-Chloro-1-methylpyrazole-4-carboxaldehydes, closely related to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, are used in azide ring-opening-ring-closure reactions. This chemical reaction pathway demonstrates the compound's utility in synthesizing diverse organic compounds, which can be applied in various fields including medicinal chemistry (Becher et al., 1992).
Synthesis of Pyrazole Derivatives
The compound plays a role in the synthesis of various pyrazole derivatives. For instance, 5-amino-1H-pyrazole-4-carbonitriles are synthesized using a catalyst wherein the pyrazole ring formation is facilitated by an anomeric and vinylogous anomeric effect. This synthesis pathway underscores the compound's versatility in organic synthesis (Khazaei et al., 2021).
Development of Biological-Based Nano Organo Solid Acids
2-Carbamoylhydrazine-1-sulfonic acid, which is structurally related to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, has been synthesized and characterized for its use in the synthesis of various organic compounds. This research highlights the potential of such compounds in developing novel catalysts for organic synthesis (Zolfigol et al., 2015).
Role in the Synthesis of Fused Pyrazolo[4,3-e]pyridines
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid-related compounds are utilized in the synthesis of fused pyrazolo[4,3-e]pyridines. These compounds are synthesized using a multi-component reaction and demonstrate antioxidant activities, showing the compound's potential in pharmaceutical and biochemical research (Pelit, 2017).
Propriétés
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVEJDBLQQXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383230 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
CAS RN |
499785-48-7 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



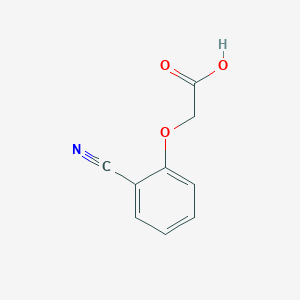

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)
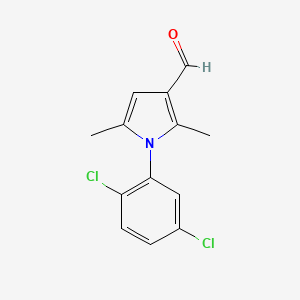
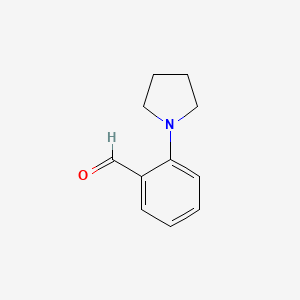
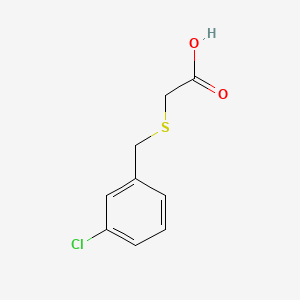
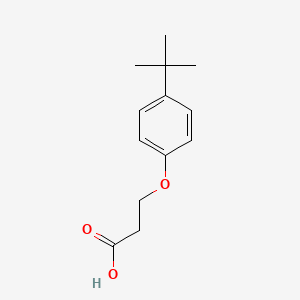

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)


![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)
